Isobutylcyclopentane

Catalog No.
S1905854
CAS No.
3788-32-7
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutylcyclopentane

CAS Number

3788-32-7

Product Name

Isobutylcyclopentane

IUPAC Name

2-methylpropylcyclopentane

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-8(2)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3

InChI Key

DPUYDFJBHDYVQM-UHFFFAOYSA-N

SMILES

CC(C)CC1CCCC1

Canonical SMILES

CC(C)CC1CCCC1

The exact mass of the compound Isobutylcyclopentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74180. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isobutylcyclopentane (CAS 3788-32-7) is a branched C9H18 cycloalkane characterized by a five-membered naphthenic ring substituted with an isobutyl group. In industrial and analytical contexts, it serves as a critical reference standard for Detailed Hydrocarbon Analysis (DHA) and PIANO (Paraffins, Isoparaffins, Olefins, Naphthenes, Aromatics) methodologies used to evaluate spark-ignition fuels and refinery naphtha streams[1]. Beyond analytical chemistry, its specific thermophysical properties—including a boiling point of approximately 150.2 °C and a liquid density of 0.7850 g/mL—make it a highly valuable component in the formulation of surrogate aviation and diesel fuels [2]. The compound is also a key target molecule in the catalytic upgrading of bio-oils, where its formation pathways influence the combustion characteristics and cetane numbers of renewable middle distillates [3].

Substituting isobutylcyclopentane with generic C9 naphthenes, such as n-butylcyclopentane or isopropylcyclohexane, compromises both analytical compliance and predictive modeling accuracy. In gas chromatography applications like ASTM D6729, substituting the branched isobutyl isomer for a linear or six-membered analog alters retention indices, directly invalidating the PIANO group-type quantification required for regulatory reporting [1]. Furthermore, in catalytic ring-opening studies and surrogate fuel formulation, the branched isobutyl side chain dictates specific carbocation stability and isomerization pathways over Pt/SiO2 catalysts that linear analogs cannot replicate [2]. Consequently, using a generic substitute will result in significant deviations in predicted ignition delay, cetane number, and calculated specific gravity during fuel formulation.

Catalytic Isomerization Selectivity in Fuel Upgrading

In the catalytic upgrading of cyclic hydrocarbons for renewable fuels, the structural configuration of the naphthene ring dictates the reaction pathway. When utilizing Pt/SiO2 catalysts, six-membered rings such as isopropylcyclohexane undergo Type A skeletal isomerization to preferentially form isobutylcyclopentane. This contrasts with Ir/SiO2 catalysts, which favor the cleavage of unsubstituted C-C bonds rather than isomerization[1].

Evidence DimensionPrimary isomerization product pathway
Target Compound DataIsobutylcyclopentane (formed via Type A isomerization over Pt/SiO2)
Comparator Or BaselineIr/SiO2 catalyzed cleavage (yields non-isomerized open chains)
Quantified DifferencePt/SiO2 selectively yields isobutylcyclopentane; Ir/SiO2 avoids this pathway
ConditionsCatalytic ring opening of mono- and bicyclic compounds

Enables researchers and process engineers to select the correct catalyst (Pt vs. Ir) when targeting specific branched naphthenes for jet fuel property optimization.

Volumetric Density for Surrogate Fuel Formulation

For the formulation of surrogate aviation and diesel fuels, matching the macroscopic physical properties of the target fuel is critical. Isobutylcyclopentane possesses a liquid density of 0.7850 g/mL at standard conditions, which is measurably lower than its six-membered ring counterpart, isopropylcyclohexane (0.8060 g/mL), and slightly lower than the linear-chain n-butylcyclopentane (0.7888 g/mL) [1].

Evidence DimensionLiquid Density
Target Compound Data0.7850 g/mL
Comparator Or BaselineIsopropylcyclohexane (0.8060 g/mL)
Quantified Difference0.0210 g/mL lower density
ConditionsStandard ambient conditions (1 atm, 70°F / 21°C)

Provides a precise density tuning lever for formulators designing surrogate jet fuels that must meet strict specific gravity specifications.

Chromatographic Resolution in Detailed Hydrocarbon Analysis (DHA)

In the regulatory testing of spark-ignition fuels, accurate quantification of naphthenes relies on the exact retention behavior of reference standards. On optimized 100% dimethylpolysiloxane stationary phases (e.g., Zebron ZB-DHA-PONA), isobutylcyclopentane is distinctly resolved from both isopropylcyclohexane and n-butylcyclopentane[1]. This separation is a strict requirement for valid PIANO (Paraffins, Isoparaffins, Olefins, Naphthenes, Aromatics) analysis under ASTM methodologies.

Evidence DimensionChromatographic Separation (DHA)
Target Compound DataBaseline resolution of Isobutylcyclopentane
Comparator Or Baselinen-Butylcyclopentane / Isopropylcyclohexane
Quantified DifferenceDistinct, non-overlapping elution peaks
ConditionsHigh-resolution GC using 100% dimethylpolysiloxane columns (ASTM D6729/D6730)

Procuring the exact isobutylcyclopentane standard is mandatory for refineries and analytical labs to maintain ASTM compliance and accurately report naphthene content.

Reference Standards for Detailed Hydrocarbon Analysis (DHA)

Isobutylcyclopentane is an essential calibration component in PIANO standards used for the gas chromatographic analysis of refinery naphtha streams and spark-ignition fuels, ensuring compliance with ASTM D6729 and D6730 methodologies [1].

Surrogate Fuel Formulation for Aviation and Diesel

Due to its specific density (0.7850 g/mL) and branched naphthenic structure, this compound is utilized in surrogate fuel mixtures to accurately replicate the physical properties, ignition delay, and combustion kinetics of complex middle distillates [2].

Catalytic Upgrading and Ring-Opening Studies

In renewable fuel research, isobutylcyclopentane serves as a critical benchmark product for evaluating the skeletal isomerization activity of Pt/SiO2 catalysts during the hydrodeoxygenation and upgrading of cyclic bio-oils [3].

XLogP3

4.3

Boiling Point

148.0 °C

Melting Point

-115.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3788-32-7

Wikipedia

Isobutylcyclopentane

Dates

Last modified: 02-18-2024

Explore Compound Types